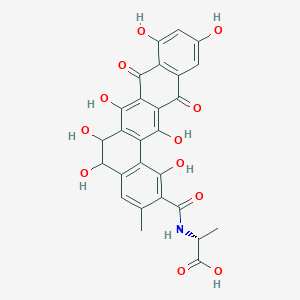

Pradimicin P

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pradimicin P is a natural product found in Actinomadura hibisca and Actinomadura verrucosospora with data available.

Wissenschaftliche Forschungsanwendungen

Antifungal Properties

Pradimicin P exhibits potent antifungal activity against various fungal pathogens. It operates by binding to the mannose residues on fungal cell surfaces, disrupting cell integrity and leading to cell death.

- Case Study: BMS 181184

A derivative of this compound, BMS 181184, demonstrated efficacy in treating invasive pulmonary aspergillosis in neutropenic rabbits. In this study, BMS 181184 was as effective as amphotericin B at higher doses, significantly reducing fungal burden and improving survival rates without notable toxicity .

Antiviral Activity

This compound has also shown antiviral properties against several viruses, including HIV and Hepatitis C Virus (HCV). Its mechanism involves binding to viral glycoproteins, inhibiting their function and preventing viral replication.

- In vitro Studies

Research indicates that pradimicin derivatives can effectively inhibit viral replication at low micromolar concentrations, showcasing their potential as antiviral agents .

Trypanocidal Activity

One of the most promising applications of this compound is its use in treating human African trypanosomiasis (HAT), commonly known as sleeping sickness. This compound and its derivatives have been shown to exhibit significant trypanocidal activity.

-

Mechanism of Action

Pradimicins bind specifically to the variant surface glycoproteins (VSGs) of Trypanosoma brucei, leading to defects in endocytosis and cytokinesis, ultimately causing parasite lysis . -

Case Study: Murine Models

In murine models, treatment with pradimicin S (a derivative) at a dosage of 50 mg/kg resulted in complete parasitological cure for both T. brucei brucei and T. brucei rhodesiense infections . This highlights the compound's potential as an effective therapeutic agent against HAT.

Chemical Modifications and Derivatives

The chemical structure of this compound allows for modifications that can enhance its efficacy and broaden its spectrum of activity:

- BMY28864 : A modified form that retains high trypanocidal activity while also exhibiting antifungal properties.

- PRM-FS and PRM-FA-1 : Other derivatives have been studied for their enhanced pharmacological profiles against various pathogens .

Summary of Findings

Eigenschaften

CAS-Nummer |

132971-65-4 |

|---|---|

Molekularformel |

C27H21NO12 |

Molekulargewicht |

551.5 g/mol |

IUPAC-Name |

(2R)-2-[(1,5,6,7,9,11,14-heptahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl)amino]propanoic acid |

InChI |

InChI=1S/C27H21NO12/c1-6-3-9-14(21(33)12(6)26(38)28-7(2)27(39)40)15-16(25(37)20(9)32)24(36)18-17(23(15)35)19(31)10-4-8(29)5-11(30)13(10)22(18)34/h3-5,7,20,25,29-30,32-33,35-37H,1-2H3,(H,28,38)(H,39,40)/t7-,20?,25?/m1/s1 |

InChI-Schlüssel |

ZYIREGFVRPWOMN-OQBCBSLASA-N |

SMILES |

CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)NC(C)C(=O)O)O |

Isomerische SMILES |

CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)N[C@H](C)C(=O)O)O |

Kanonische SMILES |

CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)NC(C)C(=O)O)O |

Synonyme |

Pradimicin P |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.